molecular formula C10H13N3 B15221118 3-Isopropyl-1H-indazol-6-amine

3-Isopropyl-1H-indazol-6-amine

Cat. No.: B15221118
M. Wt: 175.23 g/mol
InChI Key: SSPKDXINCZYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1H-indazol-6-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazoles with various functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Comparison with Similar Compounds

3-Isopropyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:

These compounds share a similar indazole core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an IDO1 inhibitor .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-6-amine

InChI

InChI=1S/C10H13N3/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

SSPKDXINCZYGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.